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Introduction

Chromodomain Helicase DNA-binding protein 1-like (CHD1L), also known as ALC1, is a
chromatin remodeling enzyme crucial for various cellular processes, including DNA repair,
transcriptional regulation, and maintaining genomic stability.[1] Dysregulation of CHD1L has
been implicated in the progression of several cancers, making it an important target for
research and therapeutic development.[1] These application notes provide detailed protocols
for performing Chromatin Immunoprecipitation (ChIP) to identify and quantify the genomic
targets of CHD1L.

CHDLL is recruited to sites of DNA damage and specific gene promoters through its interaction
with poly(ADP-ribose) (PAR), a post-translational modification synthesized by PARP enzymes,
primarily PARP1.[1][2] This interaction is mediated by the macro domain of CHD1L and is
essential for its chromatin remodeling activity.[1][2] Understanding the genomic landscape of
CHDLL binding is critical for elucidating its role in gene regulation and disease.

Key CHDI1L Target Genes and Quantitative ChIP
Data

CHD1L has been shown to directly regulate the transcription of several genes involved in cell
proliferation, migration, and apoptosis.[3][1] The following tables summarize quantitative data
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from ChIP-gPCR experiments validating CHD1L binding to the promoter regions of key target

genes.
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Note: Quantitative fold enrichment data for ARHGEF9, TCTP, and SPOCK1 from direct CHD1L
ChIP-gPCR is not readily available in the public domain and represents a key area for future

investigation. The provided information is based on demonstrated transcriptional regulation.

Signaling Pathways and Experimental Workflows
CHD1L Recruitment and Chromatin Remodeling in DNA
Damage Response

CHDLL plays a critical role in the early stages of the DNA damage response. Upon DNA

damage, PARP1 is activated and synthesizes PAR chains on itself and histones. The macro

domain of CHD1L recognizes and binds to these PAR chains, leading to its recruitment to the

site of damage. Once recruited, CHD1L utilizes its ATPase activity to remodel chromatin,

making the DNA more accessible for repair machinery.
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Caption: CHD1L recruitment in the DNA damage response pathway.

CHD1L-Mediated Transcriptional Regulation Network

CHD1L acts as a transcriptional regulator, influencing the expression of genes involved in key

cancer-related pathways, including cell migration, proliferation, and apoptosis.
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Caption: CHD1L transcriptional regulation of target genes.

Experimental Workflow for CHD1L Chromatin
Immunoprecipitation (ChiP)

This workflow outlines the key steps for performing a successful ChIP experiment to identify
CHDLL binding sites.
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CHD1L ChIP Experimental Workflow
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Caption: A streamlined workflow for CHD1L ChIP experiments.
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Detailed Experimental Protocols

This section provides a comprehensive protocol for performing ChlP for CHD1L, adapted from
standard procedures and optimized for a chromatin-remodeling factor.

Protocol 1: Chromatin Immunoprecipitation (ChiP) for
CHDIL

Materials:

o Cell Culture: Adherent cells expressing CHD1L (e.g., HEK293T, Hela, or relevant cancer cell
lines).

e Reagents:
o 10X Phosphate Buffered Saline (PBS)
o Formaldehyde (37%, methanol-free)
o Glycine (2.5 M)
o Protease Inhibitor Cocktail

o Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 140 mM NacCl, 1 mM EDTA, 1% Triton X-
100, 0.1% Sodium Deoxycholate, 0.1% SDS, plus protease inhibitors)

o Dilution Buffer (e.g., 1% Triton X-100, 2 mM EDTA, 150 mM NacCl, 20 mM Tris-HCI pH 8.1,
plus protease inhibitors)

o Wash Buffer A (Low Salt): 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCI pH
8.1, 150 mM NaCl

o Wash Buffer B (High Salt): 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCI pH
8.1, 500 mM NaCl

o Wash Buffer C (LiCl): 0.25 M LiCl, 1% NP-40, 1% Deoxycholate, 1 mM EDTA, 10 mM Tris-
HCl pH 8.1
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o TE Buffer: 10 mM Tris-HCI pH 8.0, 1 mM EDTA
o Elution Buffer: 1% SDS, 0.1 M NaHCO3

o Proteinase K

o RNase A

o Phenol:Chloroform:lsoamyl Alcohol (25:24:1)

o Ethanol (100% and 70%)

o Sodium Acetate (3 M, pH 5.2)

o Glycogen (20 mg/mL)
» Antibodies:
o ChIP-grade anti-CHD1L antibody
o Normal Rabbit or Mouse IgG (negative control)

e Equipment:

[¢]

Sonicator (e.g., Bioruptor)

[¢]

Rotating wheel or platform

[e]

Microcentrifuge

o

Heating blocks/water baths

[¢]

gPCR machine

Procedure:

e Cell Cross-linking:

o Grow cells to 80-90% confluency.
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o Add formaldehyde directly to the media to a final concentration of 1% and incubate for 10
minutes at room temperature with gentle shaking.

o Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M
and incubate for 5 minutes at room temperature.

o Wash cells twice with ice-cold PBS.

e Cell Lysis and Chromatin Sonication:
o Scrape cells in ice-cold PBS containing protease inhibitors and pellet by centrifugation.
o Resuspend the cell pellet in Lysis Buffer and incubate on ice for 10 minutes.

o Sonicate the lysate to shear chromatin to an average fragment size of 200-800 bp.
Optimization of sonication conditions is critical.

o Centrifuge to pellet cell debris and collect the supernatant containing the sheared
chromatin.

e Immunoprecipitation:
o Dilute the chromatin with Dilution Buffer.
o Pre-clear the chromatin with Protein A/G beads for 1 hour at 4°C.
o Save a small aliquot of the pre-cleared chromatin as "Input.”

o Incubate the remaining chromatin with the anti-CHD1L antibody or IgG control overnight at
4°C with rotation.

o Add Protein A/G beads and incubate for an additional 2-4 hours at 4°C.
e Washing:
o Pellet the beads and sequentially wash with:

» Wash Buffer A (once)
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» Wash Buffer B (once)
» Wash Buffer C (once)

» TE Buffer (twice)

e Elution and Reverse Cross-linking:

o Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C for 15

minutes with vortexing.

o Reverse the cross-links by adding NaCl to a final concentration of 0.2 M and incubating at

65°C for at least 6 hours (or overnight).
o Treat with RNase A and then Proteinase K.
e DNA Purification:

o Purify the DNA using phenol:chloroform extraction followed by ethanol precipitation or by
using a commercial DNA purification kit.

o Resuspend the purified DNA in TE buffer or water.

Protocol 2: Quantitative PCR (qPCR) for ChIP DNA

Procedure:

o Primer Design: Design primers to amplify 100-200 bp regions of the putative CHD1L target
promoters and a negative control region (a gene-desert region).

¢ gPCR Reaction Setup:
o Prepare a gPCR master mix containing SYBR Green or a probe-based detection system.
o Add purified ChIP DNA (from CHDLL IP and IgG IP) and Input DNA to separate wells.
o Run the gPCR reaction using a standard thermal cycling protocol.

e Data Analysis:
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o Calculate the percentage of input for each sample: % Input = 100 * 2*(Ct(Input) -
Ct(ChlIP)).

o Calculate the fold enrichment of CHD1L binding over the 1gG control: Fold Enrichment = %
Input (CHD1L IP) / % Input (IgG IP).

Troubleshooting and Optimization

e Low ChIP Signal: Optimize cross-linking time (5-15 minutes), sonication conditions (aim for
200-500 bp fragments for higher resolution), and antibody concentration.

¢ High Background: Increase the number and stringency of washes. Ensure proper pre-
clearing of the chromatin.

» Variability between Replicates: Maintain consistent cell numbers, reagent volumes, and
incubation times.

By following these detailed protocols and application notes, researchers can effectively
investigate the genomic targets of CHD1L, providing valuable insights into its biological
functions and its role in disease.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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at: [https://lwww.benchchem.com/product/b10829474#chromatin-immunoprecipitation-chip-
for-chdll-targets]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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